molecular formula C12H11NO2 B112447 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 309735-42-0

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B112447
M. Wt: 201.22 g/mol
InChI Key: VBRDELGRACETAQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Biocatalytic Synthesis

    • Field : Chemistry
    • Application : An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
    • Method : The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .
    • Results : The process resulted in the continuous synthesis of the product amine .
  • Pharmacognosy and Phytomedicine

    • Field : Pharmacology
    • Application : Curcumin, a compound with a similar structure, is obtained from the spice turmeric and exhibits numerous biological activities .
    • Method : Curcumin is extracted from the rhizomes of Curcuma longa. It is used in various forms, including as a spice, for its medicinal properties .
    • Results : Extensive scientific research on curcumin has demonstrated a wide spectrum of therapeutic effects such as anti-inflammatory, antibacterial, antiviral, antifungal, antitumor, antispasmodic, hepato-protective, anti-angiogenic, anti-oxidant, wound healing, anti-cancer effects, nematocidal activities, anti-protozoal activity, anti-venom activity .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRDELGRACETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351542
Record name 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

309735-42-0
Record name 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yadav, R Chandra, V Rai - Process Biochemistry, 2011 - Elsevier
Sucrose–aspartic acid Maillard product (SAA-MP) is the major colourant of distillery effluent as environmental pollutant due to its recalcitrant nature. Three potential manganese …
Number of citations: 41 www.sciencedirect.com

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